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molecular formula C9H12 B166476 4-Ethyltoluene CAS No. 622-96-8

4-Ethyltoluene

Cat. No. B166476
M. Wt: 120.19 g/mol
InChI Key: JRLPEMVDPFPYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613717

Procedure details

Para-ethyltoluene was prepared from toluene and ethylene using the catalyst as obtained in Example 1 under the following reaction conditions:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH2:2].[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:1]([C:6]1[CH:7]=[CH:8][C:3]([CH3:9])=[CH:4][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained in Example 1 under the following reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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